N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20341771
InChI: InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H
SMILES:
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride

CAS No.:

Cat. No.: VC20341771

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride -

Specification

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name N-[2-(aminomethyl)pyridin-4-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H
Standard InChI Key HVHJTZXGLQFXDS-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=NC=C1)CN.Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is C₈H₁₁ClN₃O, derived from the parent compound C₈H₁₁N₃O combined with hydrochloric acid. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The pyridine ring provides aromatic stability, while the aminomethyl (-CH₂NH₂) and acetamide (-NHCOCH₃) groups introduce hydrogen-bonding capabilities and conformational flexibility.

Key structural features include:

  • Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, contributing to π-π stacking interactions.

  • Aminomethyl substituent: Positioned at the 2-site, this group enables potential coordination with metal ions or interactions with acidic residues in biological targets.

  • Acetamide functionality: At the 4-position, this moiety participates in hydrogen bonding and may influence metabolic stability.

The SMILES notation for the free base is CC(=O)Nc1cc(nc(c1)CN)N, with the hydrochloride form represented as Cl.CC(=O)Nc1cc(nc(c1)CN)N. Predicted physicochemical properties, inferred from analogous compounds , suggest a logP value of ~1.2 (indicating moderate lipophilicity) and a molar mass of 201.65 g/mol.

Synthetic Routes and Optimization

The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride likely involves multi-step protocols, drawing from established methodologies for pyridine derivatives . A plausible route is outlined below:

Intermediate Formation: 2-(Aminomethyl)pyridin-4-amine

  • Starting material: 4-Aminopyridine undergoes electrophilic substitution to introduce the aminomethyl group.

  • Mannich reaction: Reacting 4-aminopyridine with formaldehyde and ammonium chloride under acidic conditions yields 2-(aminomethyl)pyridin-4-amine.

Acetylation Reaction

The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine):
2-(Aminomethyl)pyridin-4-amine+Ac2OEt3NN-(2-(Aminomethyl)pyridin-4-yl)acetamide\text{2-(Aminomethyl)pyridin-4-amine} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-(Aminomethyl)pyridin-4-yl)acetamide}

Salt Formation

Treatment with hydrochloric acid in a polar solvent (e.g., methanol) produces the hydrochloride salt:
N-(2-(Aminomethyl)pyridin-4-yl)acetamide+HClN-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride\text{N-(2-(Aminomethyl)pyridin-4-yl)acetamide} + \text{HCl} \rightarrow \text{N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride}

Critical parameters influencing yield and purity include:

  • Temperature control: Acetylation typically proceeds at 0–25°C to minimize side reactions.

  • Solvent selection: Methanol or dichloromethane optimizes solubility during salt formation.

  • Purification: Prep-HPLC with a C18 column and ammonia/ACN mobile phase achieves >95% purity .

Physicochemical and Spectroscopic Characterization

Spectral Data

While experimental data for the target compound is unavailable, analogous structures provide benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 8.6–8.7 (pyridine H-6), 7.9–8.1 (H-3/H-5), and 2.1 ppm (acetamide methyl) .

  • IR (cm⁻¹): Peaks at ~1650 (C=O stretch), 3300–3500 (N-H stretch), and 1600 (pyridine ring vibrations).

Solubility and Stability

  • Aqueous solubility: Enhanced by the hydrochloride salt, estimated at >50 mg/mL in water at 25°C.

  • Thermal stability: Decomposition likely occurs above 200°C, based on thermogravimetric analysis of similar acetamides .

Comparative Analysis of Analogous Compounds

Compound NameStructureKey DifferencesBiological Activity
N-(4-(Aminomethyl)pyridin-2-yl)acetamideAminomethyl at 4-positionAntibacterial (MIC = 16 μg/mL)
2-Amino-N-(pyridin-4-yl)acetamideLacks aminomethyl groupWeak enzyme inhibition
N-Methyl-N-[(pyridin-4-yl)methyl]acetamideMethyl substitution on nitrogenImproved metabolic stability

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

  • Biological Screening: Evaluate the compound against panels of Gram-positive/negative bacteria, fungi, and cancer cell lines.

  • Structural Modifications: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

  • Computational Studies: Perform MD simulations to predict binding modes with emerging drug targets (e.g., SARS-CoV-2 main protease).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator